![molecular formula C4H7BrO2 B032319 2-Bromo-2-methylpropanoic acid CAS No. 2052-01-9](/img/structure/B32319.png)
2-Bromo-2-methylpropanoic acid
Overview
Description
2-Bromo-2-methylpropanoic acid, also known as α-Bromoisobutyric acid, is a chemical compound with the molecular formula C4H7BrO2 . It is used in the functionalization of polyhedral oligomeric silsesquioxane-conjugated oligomers-silica/iron oxide nanoparticles for tumor cell sorting .
Synthesis Analysis
2-Bromo-2-methylpropanoic acid is used in the synthesis of dextran macroinitiator for atom transfer radical polymerization (ATRP) by partial esterification of the hydroxyl group of the polysaccharide . It can also be produced through the hydrolysis of 2-bromo-2-methylpropane .Molecular Structure Analysis
The molecular structure of 2-Bromo-2-methylpropanoic acid is represented by the InChI stringInChI=1S/C4H7BrO2/c1-4(2,5)3(6)7/h1-2H3,(H,6,7)
and the SMILES string CC(C)(Br)C(O)=O
. Chemical Reactions Analysis
One of the known reactions involving 2-Bromo-2-methylpropanoic acid is its use in the synthesis of dextran macroinitiator for atom transfer radical polymerization (ATRP) by partial esterification of the hydroxyl group of the polysaccharide . Another reaction is the hydrolysis of 2-bromo-2-methylpropane .Physical And Chemical Properties Analysis
2-Bromo-2-methylpropanoic acid appears as a semitransparent crystalline powder or crystals. It has a melting point of 41°C to 46°C . The molecular weight of the compound is 167.00 g/mol .Scientific Research Applications
Synthesis of Dextran Macroinitiator
2-Bromo-2-methylpropionic acid is used in the synthesis of dextran macroinitiator for atom transfer radical polymerization (ATRP) by partial esterification of the hydroxyl group of the polysaccharide . This process is crucial in the field of polymer chemistry.
Quantum Dot Stabilization
The compound is used in the preparation of multifunctional silica colloids by coating them with 2-bromo-2-methylpropionic acid stabilized quantum dots . This application is particularly relevant in the field of nanotechnology and materials science.
Mechanism of Action
Target of Action
2-Bromo-2-methylpropanoic acid, also known as α-Bromoisobutyric acid , is primarily used in the field of organic synthesis . Its primary targets are the hydroxyl groups of polysaccharides, which it partially esterifies .
Mode of Action
The compound interacts with its targets through a process known as partial esterification . This is a type of organic reaction where an ester is formed from an alcohol and a carboxylic acid. In this case, the hydroxyl groups of polysaccharides act as the alcohol, and the 2-Bromo-2-methylpropanoic acid acts as the carboxylic acid .
Biochemical Pathways
The primary biochemical pathway affected by 2-Bromo-2-methylpropanoic acid is the Atom Transfer Radical Polymerization (ATRP) pathway . This pathway is used in the synthesis of dextran macroinitiator . The compound’s action on this pathway results in the formation of a new compound, the dextran macroinitiator, which can be used for further reactions .
Pharmacokinetics
Given its use in organic synthesis, it is likely that its absorption, distribution, metabolism, and excretion (adme) properties would depend on the specific conditions of the reaction it is used in .
Result of Action
The primary result of the action of 2-Bromo-2-methylpropanoic acid is the formation of a dextran macroinitiator . This compound is useful in various organic synthesis reactions . Additionally, the compound has been used in the functionalization of polyhedral oligomeric silsesquioxane-conjugated oligomers-silica/iron oxide nanoparticles for tumor cell sorting .
Safety and Hazards
Future Directions
properties
IUPAC Name |
2-bromo-2-methylpropanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7BrO2/c1-4(2,5)3(6)7/h1-2H3,(H,6,7) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XXSPGBOGLXKMDU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)O)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7BrO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8062151 | |
Record name | Propanoic acid, 2-bromo-2-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8062151 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.00 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-2-methylpropanoic acid | |
CAS RN |
2052-01-9 | |
Record name | Bromoisobutyric acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2052-01-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | alpha-Bromoisobutyric acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002052019 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Bromoisobutyric acid | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=41213 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
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Record name | Propanoic acid, 2-bromo-2-methyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Propanoic acid, 2-bromo-2-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8062151 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-bromo-2-methylpropionic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.491 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | 2-BROMO-2-METHYLPROPANOIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/821P2R6B0A | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the role of 2-Bromo-2-methylpropanoic acid in the nanoparticle drug delivery system described in the research?
A1: 2-Bromo-2-methylpropanoic acid (BMPA), along with citric acid (CA), is used to create a capping layer on the surface of superparamagnetic iron oxide nanoparticles (SPIONs) []. This CA/BMPA capping serves to immobilize and conjugate the NuBCP-9 peptide, an anti-cancer peptide, to the SPIONs. This allows for the efficient delivery of the peptide to cancer cells.
Q2: How does this delivery system improve the delivery of the NuBCP-9 peptide compared to traditional methods?
A2: The research demonstrates that using SPIONS with the CA/BMPA capping allows for the delivery of the NuBCP-9 peptide without the need for a cell transduction or penetration domain (CPP) []. Traditional peptide delivery methods often rely on CPPs to facilitate cellular uptake. This novel system bypasses the need for CPPs and shows a greater efficacy in killing breast cancer cells compared to the peptide linked with a CPP []. This suggests that the CA/BMPA capped SPIONs offer a more direct and efficient method for intracellular delivery of the peptide.
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